Dibromodiphenylmethane
Overview
Description
Dibromodiphenylmethane, also known as 1,1’-(dibromomethylene)dibenzene, is an organic compound with the molecular formula C₁₃H₁₀Br₂. It is a derivative of diphenylmethane where two bromine atoms are attached to the methylene bridge between the two phenyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Scientific Research Applications
Dibromodiphenylmethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromodiphenylmethane can be synthesized through the bromination of diphenylmethane. One common method involves the reaction of diphenylmethane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or carbon disulfide at low temperatures to control the reaction rate and ensure selective bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dibromodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form dibenzophenone derivatives.
Reduction Reactions: Reduction of this compound can yield diphenylmethane or other partially reduced intermediates.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Depending on the nucleophile, products can include phenols, amines, or thiols.
Oxidation: Products include dibenzophenone derivatives.
Reduction: Products include diphenylmethane and partially reduced intermediates.
Mechanism of Action
The mechanism of action of dibromodiphenylmethane involves its ability to undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the presence of the bromine atoms, which can act as leaving groups or participate in electron transfer processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Diphenylmethane: The parent compound without bromine atoms.
Dibromodiphenylmethane: A derivative with bromine atoms at different positions.
Dinitrodiphenylmethane: A derivative with nitro groups instead of bromine atoms.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying substitution and electron transfer reactions .
Properties
IUPAC Name |
[dibromo(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBFCAMUUALGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376404 | |
Record name | DIBROMODIPHENYLMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-27-0 | |
Record name | DIBROMODIPHENYLMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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